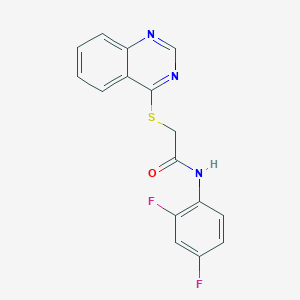

N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS/c17-10-5-6-14(12(18)7-10)21-15(22)8-23-16-11-3-1-2-4-13(11)19-9-20-16/h1-7,9H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNKXEGTAPEELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the quinazoline core with a suitable thiol reagent, such as thiourea or mercaptoacetic acid.

Attachment of Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the sulfanyl-quinazoline intermediate using a halogenated difluorobenzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline ring or the difluorophenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Sulfoxides and Sulfones: Formed from oxidation reactions.

Reduced Quinazoline Derivatives: Resulting from reduction reactions.

Substituted Difluorophenyl Derivatives: Produced through nucleophilic aromatic substitution.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors. Research is ongoing to explore its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings

Mécanisme D'action

The mechanism of action of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(2-Fluorophenyl) Derivatives

- N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

- Structural Difference : The phenyl ring has a single fluorine at the 2-position instead of 2,4-difluoro substitution.

- Impact : Reduced electron-withdrawing effects compared to the 2,4-difluorophenyl group, which may lower metabolic stability or target binding efficiency.

- Physical Data : CAS RN 484680-23-1; molecular formula C₁₉H₁₇FN₄OS .

N-(4-Fluorophenyl) Derivatives

Modifications in the Heterocyclic Core

Triazole-Based Analogs

- N-(2,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structural Difference: Replaces quinazoline with a 1,2,4-triazole ring bearing 4-methylphenyl and pyridinyl groups.

N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

Thienopyrimidine Analogs

- N-(2,4-difluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Structural Difference: Thieno[3,2-d]pyrimidine core with a nitro group on the phenyl ring. Impact: The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability. Physical Data: Molecular formula C₂₀H₁₄F₂N₄O₄S₂; CAS RN 687568-49-6 .

Anti-Inflammatory Activity

- 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Activity: Exhibited superior anti-inflammatory activity to Diclofenac in preclinical models. Structural Insight: The ethylamino group on the acetamide side chain may enhance target engagement compared to the 2,4-difluorophenyl group in the target compound .

α-Glucosidase Inhibition

- 2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (): Activity: Demonstrated potent α-glucosidase inhibition (IC₅₀ < 1 µM). Structural Insight: The coumarin-thiazole scaffold differs from quinazoline but shares the 2,4-difluorophenyl motif, suggesting this substituent is critical for enzyme interaction .

Physicochemical Properties

Key Research Findings

Electronic Effects: The 2,4-difluorophenyl group enhances electron-withdrawing properties, improving metabolic stability compared to mono-fluoro or non-halogenated analogs .

Heterocyclic Core Impact: Quinazoline derivatives generally exhibit stronger anti-inflammatory activity than triazole or thienopyrimidine analogs, likely due to enhanced π-π stacking with biological targets .

Synthetic Feasibility : Compounds with sulfanyl linkages (e.g., ) show moderate to high yields (42–86%), suggesting robust synthetic routes for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.